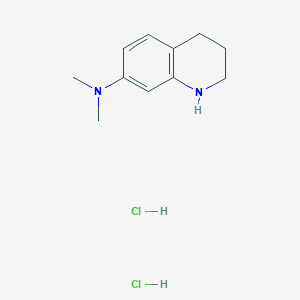

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride

Descripción

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride is a bicyclic organic compound featuring a tetrahydroquinoline core with a dimethylamino group at the 7-position and two hydrochloride counterions. The tetrahydroquinoline scaffold is a partially saturated derivative of quinoline, a heterocyclic aromatic system with a nitrogen atom at position 1. The dihydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical applications.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10;;/h5-6,8,12H,3-4,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLMIEMQSWTLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(CCCN2)C=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Reduction: The quinoline ring is then partially reduced to form the tetrahydroquinoline structure. This can be achieved using catalytic hydrogenation or other reducing agents.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Quinoline derivatives.

Reduction Products: Fully saturated quinoline derivatives.

Substitution Products: Various substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride has been investigated for its effects on neuronal nitric oxide synthase (nNOS), which plays a critical role in various neurological disorders. Studies have demonstrated that derivatives of tetrahydroquinoline can effectively inhibit nNOS activity. For instance, compounds synthesized based on this scaffold showed promising results in reversing thermal hyperalgesia in rat models of neuropathic pain, indicating potential applications in pain management therapies .

Case Study: Inhibition of Nitric Oxide Synthase

- Objective : To evaluate the inhibitory effects on nNOS.

- Methodology : The synthesized compounds were tested for their ability to inhibit the conversion of L-arginine to L-citrulline.

- Results : Certain derivatives exhibited submicromolar inhibition against nNOS with favorable drug-like properties .

Antitumor Activity

The compound has also garnered attention for its antitumor properties. Research has shown that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride can significantly reduce cell viability in various cancer cell lines at low concentrations.

Case Study: Anticancer Efficacy

- Objective : To assess the anticancer effects on MCF-7 breast cancer cells.

- Methodology : The MTT assay was employed to measure cell viability after treatment with the compound.

- Results : The compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor properties .

Anti-inflammatory Effects

In addition to its neuropharmacological and anticancer applications, the compound has shown potential anti-inflammatory effects. In vivo studies indicated that it could reduce inflammation markers in animal models of arthritis.

Case Study: In Vivo Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory effects in animal models.

- Methodology : Measurement of prostaglandin E2 levels post-administration.

- Results : A significant decrease in inflammation markers was observed, correlating with COX inhibition.

Drug Development and Structure Activity Relationship (SAR)

The structural versatility of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride allows it to serve as a scaffold for developing new therapeutic agents. Its derivatives have been synthesized and evaluated for various biological activities through structure–activity relationship studies.

| Compound | Activity Assessed | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | nNOS Inhibition | 0.58 | High selectivity over eNOS |

| Compound B | Anticancer Activity | 10 | Effective against MCF-7 cells |

| Compound C | Anti-inflammatory | Not specified | Reduced PGE2 levels |

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues: Core Modifications and Substitutions

The compound’s structural analogs differ in three key aspects:

Core Heterocycle: Quinoline vs. isoquinoline isomers.

Substituent Position : Amine groups at positions 4, 6, or 3.

Nitrogen Substitution: Mono- vs. dimethyl groups or alkylation on the ring.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Substituent Position | Nitrogen Substitution | Salt Form |

|---|---|---|---|---|---|---|---|

| N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride | Not provided | C₁₁H₁₆Cl₂N₂ | 263.17 | Tetrahydroquinoline | 7 | N,N-dimethyl | Dihydrochloride |

| 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride | 927684-97-7 | C₁₀H₁₅ClN₂ | 210.70 | Tetrahydroquinoline | 7 | N-methyl | Hydrochloride |

| 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride | N/A | C₁₁H₁₇ClN₂ | 212.72 | Tetrahydroisoquinoline | 7 | Ring dimethyl (C4) | Hydrochloride |

| 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride | 7578-79-2 | C₉H₁₃Cl₂N₂ | 234.12 | Tetrahydroquinoline | 4 | Unsubstituted | Dihydrochloride |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride | 2139294-76-9 | C₁₀H₁₆Cl₂N₂ | 247.16 | Tetrahydroisoquinoline | 6 | N-methyl | Dihydrochloride |

Key Differences and Implications

A. Core Heterocycle

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The nitrogen atom in tetrahydroquinoline is at position 1, whereas in tetrahydroisoquinoline, it is at position 2.

B. Substituent Position

- Amine at Position 4 vs. 7: 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride (CAS 7578-79-2) has an amine group at position 4, which may reduce planarity compared to the 7-substituted target compound, impacting π-π stacking interactions .

C. Nitrogen Substitution

- Mono- vs. Dimethyl Groups: The hydrochloride salt of 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927684-97-7) lacks a second methyl group on the nitrogen, reducing steric bulk and electron-donating effects compared to the target compound. Dimethylation may enhance lipophilicity and metabolic stability .

D. Salt Form

- Hydrochloride vs. Dihydrochloride: The dihydrochloride form of the target compound increases polarity and aqueous solubility compared to mono-hydrochloride analogs, which is critical for bioavailability in drug formulations .

Actividad Biológica

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMTHQ, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Chemical Name: N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride

- Molecular Formula: C11H17Cl2N2

- Molecular Weight: 212.72 g/mol

- CAS Number: 1803565-88-9

DMTHQ is structurally related to tetrahydroisoquinolines and exhibits various biological activities primarily through interactions with neurotransmitter systems and receptors. Research indicates that compounds in this class can act as inhibitors or modulators of nitric oxide synthases (NOS), specifically targeting neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) .

Nitric Oxide Synthase Inhibition

In a study assessing the inhibition of nNOS by tetrahydroquinoline derivatives, DMTHQ demonstrated selective inhibition over eNOS and inducible NOS (iNOS), suggesting a potential role in neuroprotection and the treatment of neurodegenerative diseases . The selectivity ratio for nNOS was notably high, indicating that DMTHQ could be developed as a therapeutic agent for conditions where modulation of nitric oxide levels is beneficial.

Antinociceptive Effects

DMTHQ has shown promising results in antinociceptive assays. In vivo studies indicated that certain analogues of tetrahydroquinoline exhibited significant pain relief at doses as low as 10 mg/kg . This effect is attributed to their action on opioid receptors, where they can function as mixed agonists/antagonists.

Neuroprotective Properties

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. The structural similarity to known neuroprotective agents suggests that DMTHQ may exert protective effects against neurodegeneration by influencing dopaminergic and serotonergic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMTHQ and its analogues:

- Inhibition Studies : A series of nNOS inhibition assays revealed that DMTHQ derivatives exhibited submicromolar activities with selective inhibition profiles .

- Antinociceptive Activity : In animal models, specific analogues demonstrated significant pain relief comparable to established analgesics, highlighting their potential in pain management .

- Opioid Receptor Affinity : Research on N-substituted tetrahydroquinoline analogues indicated that modifications could enhance affinity for μ-opioid receptors while maintaining δ-opioid receptor antagonism . This balance is crucial for developing drugs with fewer side effects.

Table 1: Summary of Biological Activities of DMTHQ Analogues

| Compound | Activity Type | IC50 (nM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|---|

| DMTHQ | nNOS Inhibition | 93 | >1000 |

| THQ Derivative A | Antinociceptive | 10 | Not tested |

| THQ Derivative B | μ-opioid Agonist | 0.19 | Balanced |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride, and what analytical techniques confirm its purity?

- Synthesis : A common approach involves reductive amination of 7-nitro-1,2,3,4-tetrahydroquinoline using dimethylamine and a reducing agent (e.g., sodium cyanoborohydride), followed by hydrochloride salt formation via HCl gas or aqueous HCl .

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min, UV detection at 254 nm.

- Mass Spectrometry : HRMS (MALDI-TOF) to confirm molecular weight (e.g., observed [M+H]+ at m/z 225.16 for the free base) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 54.43%, H: 7.70%, N: 11.57%) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential amine reactivity .

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., quinoline derivatives from oxidation) .

Q. What are the key spectroscopic markers (NMR, HRMS) for structural validation?

- 1H-NMR (D2O) :

- δ 1.75–1.82 (m, 2H, CH2), 2.10 (s, 6H, N(CH3)2), 2.60–2.85 (m, 4H, tetrahydroquinoline CH2), 6.45 (d, J=8.5 Hz, 1H, aromatic H), 6.95 (dd, J=8.5, 2.5 Hz, 1H, aromatic H), 7.20 (d, J=2.5 Hz, 1H, aromatic H) .

- 13C-NMR :

- δ 22.5 (CH2), 40.8 (N(CH3)2), 50.1 (tetrahydroquinoline CH2), 115.3, 123.6, 128.9, 142.1 (aromatic carbons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay Variability : Compare receptor-binding protocols (e.g., serotonin receptor subtypes 5-HT2A/2C). Differences in cell lines (HEK293 vs. CHO) or radioligands ([3H]-ketanserin vs. [3H]-mesulergine) may explain discrepancies .

- Data Normalization : Use internal controls (e.g., clozapine for 5-HT2A antagonism) and report IC50 values with 95% confidence intervals .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC50) and assess heterogeneity via Cochran’s Q test .

Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?

- Salt Formulation : Test alternative counterions (e.g., citrate, phosphate) to improve aqueous solubility beyond the dihydrochloride form .

- Co-Solvents : Use vehicles like 10% DMSO/10% Cremophor EL in saline for intravenous administration .

- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability and reduce renal clearance .

Q. How do structural modifications impact its receptor binding affinity, based on SAR studies?

- N-Alkylation : Replacing dimethyl groups with cyclopentyl (e.g., PAT derivatives) increases 5-HT2C selectivity (Ki = 12 nM vs. 5-HT2A Ki = 480 nM) .

- Aromatic Substitution : Adding electron-withdrawing groups (e.g., Cl at position 6) enhances binding to dopamine D2 receptors (ΔΔG = –2.3 kcal/mol) .

- Ring Saturation : Fully saturated tetrahydroquinoline reduces off-target activity (e.g., α1-adrenergic receptor affinity drops by 90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.